3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT
Overview
Description
Otilonium bromide is a quaternary ammonium compound known for its antispasmodic properties. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby reducing cramps and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of otilonium bromide involves several steps. The process begins with the reaction of o-octanoxy benzoic acid with chloroformate to produce an intermediate product. This intermediate then undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. The next step involves reacting this compound with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to produce otilonium bromide .
Industrial Production Methods: The industrial production of otilonium bromide follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, with high yields and low byproduct content .
Chemical Reactions Analysis
Types of Reactions: Otilonium bromide undergoes various chemical reactions, including substitution and complexation reactions. It is known to interact with calcium channels and muscarinic receptors, which are crucial for its pharmacological effects .
Common Reagents and Conditions: The synthesis of otilonium bromide involves reagents such as chloroformate, p-aminobenzoic acid, diethylaminoethyl chloride, and bromomethane. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The primary product of these reactions is otilonium bromide itself.
Scientific Research Applications
Otilonium bromide has a wide range of scientific research applications. In medicine, it is used to treat irritable bowel syndrome by alleviating abdominal pain and bloating. Its ability to relax intestinal smooth muscles makes it a valuable tool in gastrointestinal research .
In chemistry, otilonium bromide is studied for its unique chemical properties and interactions with various receptors and ion channels. Its complex mechanism of action provides insights into the development of new antispasmodic drugs .
In biology, the compound is used to study the effects of calcium channel blockers and muscarinic receptor antagonists on cellular functions. Its selective action on the gastrointestinal tract makes it a useful model for studying gut motility and related disorders .
Mechanism of Action
Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which leads to the relaxation of gastrointestinal smooth muscles. It also binds to muscarinic and tachykinin receptors, further contributing to its antispasmodic properties. These interactions prevent excessive bowel contractions and reduce abdominal pain .
Comparison with Similar Compounds
Otilonium bromide is often compared with other antispasmodic compounds such as pinaverium bromide and mebeverine. While all these compounds share similar mechanisms of action, otilonium bromide is unique in its high selectivity for the gastrointestinal tract and its long-lasting effects. This makes it particularly effective in treating irritable bowel syndrome .
Similar Compounds:- Pinaverium bromide
- Mebeverine
- Hyoscine butylbromide
These compounds, like otilonium bromide, are used to treat gastrointestinal disorders but differ in their pharmacokinetic properties and receptor selectivity .
Properties
InChI |
InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-16(31)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-18(44-46(33,34)35)17(32)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/p+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDYAZWFKFRMNK-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6NaO17P3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585050 | |
Record name | PUBCHEM_16218843 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-67-4 | |
Record name | PUBCHEM_16218843 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylpyridine adenine dinucleotide phosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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